molecular formula C8H9N3S B1607099 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine CAS No. 4994-89-2

5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No. B1607099
CAS RN: 4994-89-2
M. Wt: 179.24 g/mol
InChI Key: DJXOGZDFPCBFPP-UHFFFAOYSA-N
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Description

5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine is a chemical compound with the CAS Number: 4994-89-2. Its linear formula is C8 H9 N3 S . It is a white to off-white solid with a sweet aroma .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives has been achieved through various methods. One such method involves the aza-Wittig reactions of iminophosphorane with aromatic isocyanates to generate carbodiimides, which are then reacted with alkylamines under mild conditions .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H9N3S/c1-4-5(2)12-8-6(4)7(9)10-3-11-8/h3H,1-2H3,(H2,9,10,11) and the InChI key: DJXOGZDFPCBFPP-UHFFFAOYSA-N .


Chemical Reactions Analysis

Thienopyrimidine derivatives have been found to be important in medicinal chemistry due to their structural analogs of purines. They have been used in the production of pharmaceutical drugs .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 179.24 . It is soluble in 0.26 mM phosphate buffer pH 7.1 and in propylene glycol .

Mechanism of Action

The mechanism of action of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine is not fully understood. However, it is believed to work by inhibiting specific enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it may work by modulating the immune system, leading to its anti-inflammatory effects. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting potential applications in cancer therapy. Additionally, it has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine in lab experiments is its potential as a novel therapeutic agent. Its ability to inhibit the growth of cancer cells and its anti-inflammatory effects make it a valuable tool for researchers studying these diseases. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine. One direction is to further explore its potential as a novel therapeutic agent. This includes studying its efficacy in animal models and conducting clinical trials to determine its safety and efficacy in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, there is a need to develop more efficient synthesis methods for this compound to improve its availability for research purposes.
Conclusion
In conclusion, this compound is a heterocyclic compound that has shown promising results in various preclinical studies. Its potential applications in cancer therapy and as an anti-inflammatory agent make it a valuable tool for researchers studying these diseases. Further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Additionally, more efficient synthesis methods are needed to improve its availability for research purposes.

Scientific Research Applications

5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine has been extensively studied for its potential applications in drug development. It has shown promising results in various preclinical studies, including its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent. Additionally, it has been shown to have activity against certain bacterial and viral infections. These findings suggest that this compound has potential applications in the development of novel therapeutics.

properties

IUPAC Name

5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-4-5(2)12-8-6(4)7(9)10-3-11-8/h3H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXOGZDFPCBFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198158
Record name 5,6-Dimethylthieno(2,3-d)pyrimidin-4-amine
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Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660208
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

4994-89-2
Record name 5,6-Dimethylthieno(2,3-d)pyrimidin-4-amine
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Record name 4994-89-2
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Record name 5,6-Dimethylthieno(2,3-d)pyrimidin-4-amine
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Record name 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
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Record name 5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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